3-(4-Fluoro-phenyl)-1-methyl-propylamine
Overview
Description
3-(4-Fluoro-phenyl)-1-methyl-propylamine is an organic compound that features a fluorinated phenyl ring attached to a propylamine chain
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, binding with high affinity to multiple receptors . This interaction could lead to changes in the target’s function, potentially influencing a variety of biological processes.
Biochemical Pathways
Aromatic compounds like this one have been found to possess various biological activities, potentially affecting a wide range of pathways .
Pharmacokinetics
Similar compounds have been found to undergo extensive metabolism, primarily via hepatic and intestinal cytochrome p450 (cyp) enzymes . The excretion of these compounds occurs predominantly in the faeces, with only a minor fraction excreted in the urine .
Result of Action
Similar compounds have been found to possess various biological activities, potentially leading to a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. In the event of a spill, it should be collected, bound, and pumped off, avoiding the generation of dusts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenyl)-1-methyl-propylamine typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine precursor under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-phenyl)-1-methyl-propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogenated derivatives or other functional groups on the phenyl ring.
Scientific Research Applications
3-(4-Fluoro-phenyl)-1-methyl-propylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler fluorinated aromatic compound used as a precursor in organic synthesis.
Phenylboronic Acid: Another aromatic compound with different functional groups, used in Suzuki coupling reactions.
Uniqueness
3-(4-Fluoro-phenyl)-1-methyl-propylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the fluorinated phenyl ring and the propylamine chain allows for versatile applications in various research fields.
Biological Activity
3-(4-Fluoro-phenyl)-1-methyl-propylamine, commonly referred to as 4-fluoroamphetamine (4-FA), is a synthetic compound belonging to the phenethylamine and amphetamine families. Its molecular formula is CHFN, with a molecular weight of 167.22 g/mol. This compound has garnered attention due to its stimulant properties and potential applications in various fields, including pharmacology and neuroscience.
Chemical Structure and Properties
The structure of this compound features a fluorinated phenyl ring attached to a propylamine chain. This unique arrangement contributes to its biological activity, particularly in modulating neurotransmitter systems.
Property | Value |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 167.22 g/mol |
Chemical Classification | Phenethylamine, Amphetamine |
Research indicates that this compound interacts with key neurotransmitter receptors, particularly serotonin and dopamine receptors.
- Serotonin Receptors : It has been shown to modulate serotonin 2A receptors, suggesting potential implications for mood regulation and anxiety disorders.
- Dopamine Receptors : The compound exhibits both antagonistic and partial agonistic properties at dopamine D2 receptors, which may influence reward pathways and behavioral responses.
These interactions imply that this compound could have therapeutic applications but also raise concerns regarding safety profiles due to its stimulant effects .
Stimulant Properties
The stimulant effects of this compound have been documented in various studies. It is noted for increasing locomotor activity in animal models, akin to other amphetamines. This property is attributed to its ability to enhance the release of neurotransmitters such as dopamine and norepinephrine.
Case Studies
- Neuropharmacological Effects : A study demonstrated that administration of this compound in rodent models led to increased levels of serotonin and dopamine in the brain, correlating with enhanced locomotor activity and altered behavior patterns .
- Potential for Abuse : Due to its stimulant properties, there are concerns regarding the potential for abuse similar to other amphetamines. Monitoring and regulation may be necessary as research progresses .
Safety and Toxicology
The safety profile of this compound requires careful consideration. Preliminary studies indicate that high doses can lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models. Long-term effects remain poorly understood, necessitating further research into its pharmacokinetics and toxicological implications .
Properties
IUPAC Name |
4-(4-fluorophenyl)butan-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNPPJJSSVMFNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.